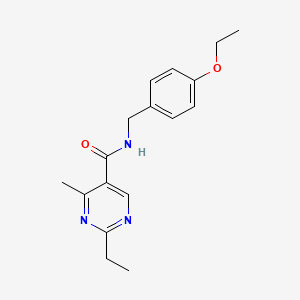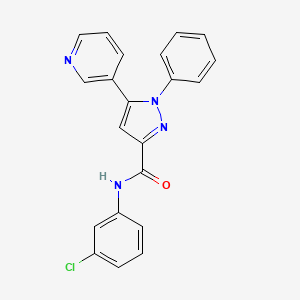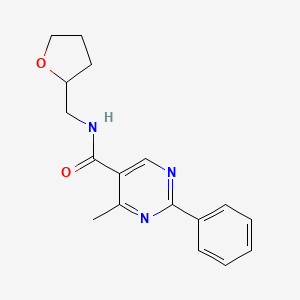
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Other potential applications include the treatment of viral infections, neurological disorders, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain proteins that are involved in the regulation of the immune system and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of specific enzymes and proteins, making it a valuable tool for studying the role of these molecules in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide. One direction is to further explore its potential applications in cancer research. Studies have shown that this compound has the potential to inhibit the growth and proliferation of cancer cells, and further research may uncover its potential as a cancer treatment. Another direction is to explore its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects, and further research may uncover its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be needed to determine the optimal dosage and administration of this compound for various applications.
Synthesis Methods
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide can be synthesized through various methods. One of the most common methods is through the reaction of 4-methyl-2-phenylpyrimidine-5-carboxylic acid with oxalyl chloride, followed by the reaction with 2-methyltetrahydrofuran in the presence of triethylamine. This method yields the desired compound in good yield and purity.
properties
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-15(17(21)19-10-14-8-5-9-22-14)11-18-16(20-12)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRLDRJCKGICMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCC2CCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(oxolan-2-ylmethyl)-2-phenylpyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
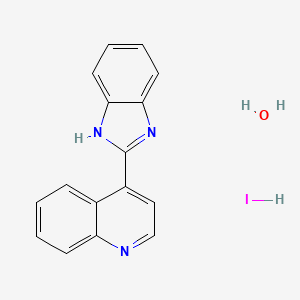
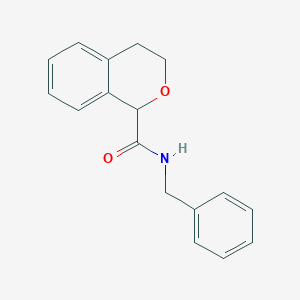
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
